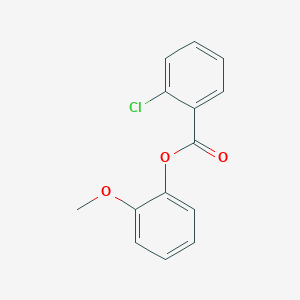![molecular formula C13H18O4S B285986 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B285986.png)
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid
説明
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid, also known as DMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSA is a derivative of the amino acid methionine and has been synthesized using various methods.
作用機序
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid acts as a chelating agent, binding to heavy metals and facilitating their excretion from the body. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid proteins, which are believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound chelates heavy metals and inhibits the activity of certain enzymes involved in cancer cell growth. Physiologically, this compound has been shown to reduce the levels of heavy metals in the body and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid in lab experiments is its ability to chelate heavy metals, which can be useful in studying heavy metal toxicity and its effects on the body. However, this compound can also have limitations in lab experiments, as its effectiveness may vary depending on the type and concentration of heavy metal being studied.
将来の方向性
There are many potential future directions for research on 2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid. One area of interest is the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the effectiveness of this compound in treating various types of cancer. Finally, there is a need for more studies on the safety and potential side effects of this compound, particularly in human subjects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to chelate heavy metals and inhibit tumor growth make it a promising candidate for the treatment of heavy metal toxicity and cancer. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid can be synthesized using various methods, including the reaction of 3,5-dimethoxythiophenol with 3-methyl-2-butanone in the presence of sodium borohydride. Another method involves the reaction of 3,5-dimethoxyphenylthiol with 3-methyl-2-butanone in the presence of sodium hydride. The yield of this compound using these methods ranges from 50-70%.
科学的研究の応用
2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications, including its role in the treatment of heavy metal toxicity, cancer, and neurological disorders. This compound has been shown to chelate heavy metals such as lead, mercury, and arsenic, and can be used to treat heavy metal toxicity. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,5-dimethoxyphenyl)sulfanyl-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-8(2)12(13(14)15)18-11-6-9(16-3)5-10(7-11)17-4/h5-8,12H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRPTLYFCQFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224678 | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-79-7 | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887585-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethoxyphenyl)thio]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
